Phosphorous acid, dimethyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96-36-6 |
|---|---|
Molecular Formula |
C2H7O3P C2H6O3P- |
Molecular Weight |
109.04 g/mol |
IUPAC Name |
dimethyl hydrogen phosphite |
InChI |
InChI=1S/C2H7O3P/c1-4-6(3)5-2/h3H,1-2H3 |
InChI Key |
YLFBFPXKTIQSSY-UHFFFAOYSA-N |
SMILES |
COP(O)OC |
Canonical SMILES |
COP([O-])OC |
boiling_point |
338 to 340 °F at 760 mm Hg (NTP, 1992) 170.5 °C 170.5 171 °C |
Color/Form |
Mobile, colorless liquid |
density |
1.2 (USCG, 1999) 1.2002 g/cu cm at 20 °C Relative density (water = 1): 1.2 |
flash_point |
85 °F (NTP, 1992) 70 °C (Closed cup) 70 °C c.c. |
melting_point |
-60.0 °C 29 °C |
Other CAS No. |
868-85-9 31682-64-1 |
physical_description |
Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999) Liquid COLOURLESS LIQUID. |
Pictograms |
Flammable; Acute Toxic; Irritant; Health Hazard |
solubility |
greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992) Soluble in water; miscible with most organic solvents In water, >10 g/100 mL at 20 °C Solubility in water, g/100ml at 20 °C: >10 |
Synonyms |
Phosphonic Acid Dimethyl Ester; Dimethoxyphosphine Oxide; Dimethyl Acid Phosphite; Dimethyl Hydrogen Phosphite; Dimethyl Hydrogen Phosphonate; Dimethyl Phosphonate; Hydrogen Dimethyl Phosphite; Methyl Phosphonate ((MeO)2HPO)_x000B_ |
vapor_density |
7.9 (Air = 1) |
vapor_pressure |
1 mm Hg at 77 °F ; 8 mm Hg at 122° F; 32 mm Hg at 158° F (NTP, 1992) 4.52 mmHg 1.5 mm Hg at 20 °C Vapor pressure, kPa at 20 °C: 0.135 |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for Dimethyl Phosphite
Established Industrial Synthesis Routes
The conventional and most widely used industrial method for producing dimethyl phosphite (B83602) relies on the reaction of phosphorus trichloride (B1173362) with methanol (B129727). nih.govechemi.compatsnap.com This method is valued for its efficiency and has been refined over the years through various process modifications.
Reaction of Phosphorus Trichloride with Methanol or Alkoxides
PCl₃ + 3CH₃OH → (CH₃O)₂POH + CH₃Cl + 2HCl oecd.org
This reaction is highly exothermic and proceeds very rapidly, often completing almost instantaneously. guidechem.comechemi.compatsnap.com Due to the vigorous nature of the reaction, precise control of the reaction conditions is critical. Industrial processes often employ a continuous, solvent-free, steam-to-steam method to manage the reaction's intensity and improve efficiency, with total yields reaching 85-92% and product purity exceeding 96%. guidechem.com
Key parameters for this synthesis include maintaining a specific molar ratio of reactants and controlling the temperature. The typical molar ratio of methanol to phosphorus trichloride is approximately 3:1. guidechem.compatsnap.com The reaction temperature is carefully controlled, often kept between 48°C and 52°C, by managing the rate at which methanol is introduced into the reactor. guidechem.compatsnap.com Various reactor designs, such as jet reactors or configurations with specific injection angles, are used to ensure thorough mixing of the reactants. echemi.comgoogle.com
The primary byproducts of this esterification process are gaseous hydrogen chloride (HCl) and methyl chloride (CH₃Cl). guidechem.compatsnap.com These gases are typically separated from the solid crude dimethyl phosphite and collected for other uses or further processing. guidechem.comgoogle.com An alternative to using methanol directly is the reaction with sodium methoxide (B1231860), which also yields dimethyl phosphite. nih.gov
Table 1: Industrial Synthesis of Dimethyl Phosphite via PCl₃ and Methanol
| Parameter | Details | Source(s) |
|---|---|---|
| Primary Reactants | Phosphorus trichloride (PCl₃), Methanol (CH₃OH) | echemi.compatsnap.com |
| Molar Ratio (CH₃OH:PCl₃) | 3:1 | guidechem.compatsnap.com |
| Reaction Type | Highly exothermic, rapid | guidechem.comechemi.com |
| Temperature Control | 48°C - 52°C | guidechem.compatsnap.com |
| Key Byproducts | Hydrogen chloride (HCl), Methyl chloride (CH₃Cl) | guidechem.compatsnap.com |
| Process Type | Often continuous, solvent-free | guidechem.com |
| Typical Yield | 85-92% | guidechem.com |
| Typical Purity | >96% | guidechem.com |
Emerging Green Chemistry Approaches
In response to growing environmental concerns and the hazards associated with traditional chemical processes, research has focused on developing greener synthetic routes. rsc.org These methods aim to reduce the use of toxic reagents, minimize energy consumption, and operate under milder conditions. rsc.org
Electrosynthesis from Inorganic Phosphorus Precursors
A promising green alternative to conventional methods is the electrosynthesis of dimethyl phosphite. rsc.org This approach avoids the use of toxic and energy-intensive precursors like white phosphorus and phosphorus trichloride. rsc.orgresearchgate.net Recent research has demonstrated the successful electrosynthesis of dimethyl phosphite from more benign, inorganic phosphorus sources, such as hypophosphorous acid (H₃PO₂), and methanol. rsc.orgrsc.org This electrochemical route can be powered by renewable energy sources, significantly reducing the carbon footprint of the process. rsc.org
This method operates at ambient temperature and pressure and has shown high faradaic efficiencies, approaching 100%, meaning nearly all electrons are used for the desired reaction. rsc.orgresearchgate.net The process is carried out using a palladium catalyst in an electrochemical cell. rsc.org
Oxidative Coupling Mechanisms
The electrosynthesis of dimethyl phosphite from hypophosphorous acid and methanol proceeds through an oxidative coupling mechanism. rsc.orgrsc.orgresearchgate.net While the precise mechanism is a subject of ongoing study, a proposed pathway involves the following key steps: rsc.org
Initial Oxidation : The process begins at the anode with the 1-electron oxidation and P-H bond cleavage of hypophosphorous acid (H₃PO₂) to form a reactive phosphorus radical species, [˙PH₂O₂]. rsc.org
Coupling with Methanol : This phosphorus radical then reacts with a proximal methanol molecule to form a monomethyl phosphite intermediate. rsc.org
Second Oxidation and Coupling : The monomethyl phosphite species is readily oxidized again at the anode, followed by a subsequent coupling reaction with another methanol molecule. rsc.org This final step yields the main product, dimethyl phosphite. rsc.org
This mechanism highlights a pathway for forming C/O–P bonds electrochemically, representing a significant step toward the sustainable synthesis of a broad range of organophosphorus compounds. rsc.org
Table 2: Electrosynthesis of Dimethyl Phosphite
| Feature | Description | Source(s) |
|---|---|---|
| Precursors | Hypophosphorous acid (H₃PO₂), Methanol (CH₃OH) | rsc.orgrsc.org |
| Catalyst | Palladium (Pd) | rsc.org |
| Conditions | Ambient temperature and pressure | rsc.org |
| Efficiency | Faradaic efficiencies approaching 100% | rsc.orgresearchgate.net |
| Proposed Mechanism | Electrooxidative phosphorus radical formation followed by coupling with methanol | rsc.orgrsc.org |
| Advantages | Avoids toxic PCl₃, potential for renewable energy use, reduced carbon footprint | rsc.org |
Purification Techniques for High-Purity Dimethyl Phosphite
Regardless of the synthetic route, the crude dimethyl phosphite product requires purification to meet the high-purity standards for its various applications. guidechem.comnih.gov The purification process typically involves neutralization and distillation. guidechem.comoecd.org
The crude product from the industrial reaction of PCl₃ and methanol is acidic due to the presence of dissolved HCl. guidechem.com The first purification step is neutralization. This is commonly achieved by adding a base, such as ammonia (B1221849) (NH₃), to the crude product. guidechem.compatsnap.com The ammonia neutralizes the acid, forming ammonium (B1175870) chloride (NH₄Cl), a solid byproduct. guidechem.com The rate of ammonia addition must be carefully controlled to avoid a violent reaction. guidechem.com
Following neutralization, the dimethyl phosphite is separated from the ammonium chloride and other impurities through distillation or rectification. guidechem.comoecd.orggoogle.com Distillation is carried out at temperatures between 170-175°C, at which point the dimethyl phosphite vaporizes and is then collected after cooling. guidechem.com This process effectively separates the desired product from less volatile impurities and the solid ammonium chloride. guidechem.com Some advanced methods employ a centrifugal cyclone separation device to rapidly separate gaseous byproducts from the liquid product immediately after the reaction, which can suppress side reactions and improve product quality. google.comgoogle.com
Reactivity and Mechanistic Investigations of Dimethyl Phosphite
Fundamental Chemical Transformations
Dimethyl phosphite (B83602) undergoes several key chemical reactions that are central to its synthesis, application, and degradation. These transformations include hydrolysis, where it reacts with water; transesterification, involving the exchange of its ester groups with alcohols; and pyrolysis, its decomposition under high temperatures.
Hydrolysis Processes and Degradation Pathways
The hydrolysis of dimethyl phosphite is a critical process influencing its stability and environmental fate. The reaction involves the cleavage of one or both of its methoxy (B1213986) groups, leading to the formation of simpler phosphorus compounds.
The stability of dimethyl phosphite in aqueous solutions is finite and highly dependent on environmental conditions such as pH, temperature, and initial concentration. In aqueous solutions, DMHP remains stable for a specific period before degradation commences. Once initiated, the decomposition process continues until only about 10-20% of the original concentration remains, at which point further degradation becomes minimal. nih.gov
Under simulated physiological conditions (0.1M phosphate (B84403) buffer, pH 7.4, 37°C), a 10% solution of DMHP is stable for 3.6 hours. nih.gov The stability period is observed to increase at lower temperatures, lower concentrations, and in slightly more alkaline environments (pH 8). nih.gov Following this stable phase, the disappearance of DMHP follows first-order kinetics. The half-life under the aforementioned physiological conditions is 2.4 hours. nih.gov The primary degradation products identified through High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy are methanol (B129727), monomethyl hydrogen phosphite, and orthophosphorous acid. nih.gov
The hydrolysis of related organophosphorus compounds, such as dimethyl acetylphosphonate (DAP), provides further insight. DAP is rapidly cleaved in water to produce acetate (B1210297) and dimethylphosphonic acid, the predominant tautomer of dimethyl phosphite. cdnsciencepub.com The reaction is first-order with respect to both hydroxide (B78521) ion and DAP concentrations, with an estimated half-time of 3 seconds at pH 7 and 25°C. cdnsciencepub.comcdnsciencepub.com The dimethylphosphonic acid produced then hydrolyzes further at a rate identical to that of dimethyl phosphite itself. cdnsciencepub.com
| Condition | Parameter | Value | Source |
|---|---|---|---|
| 10% DMHP in 0.1M Phosphate Buffer, pH 7.4, 37°C | Stability Period | 3.6 hours | nih.gov |
| Kinetics | First-Order | nih.gov | |
| Half-Life of Disappearance | 2.4 hours | nih.gov | |
| Aqueous Solution | Decomposition Products | Methanol, Monomethyl hydrogen phosphite, Orthophosphorous acid | nih.gov |
Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for the hydrolysis of dimethyl phosphite and other organophosphorus compounds. acs.org Zirconium-based MOFs, in particular, demonstrate significant catalytic activity due to their Lewis-acidic metal sites. nih.govnorthwestern.edu
Studies using Zr- and Hf-UiO-66 have shown that dimethyl phosphite is hydrolyzed to phosphonic acid. acs.orgnih.gov The mechanism involves the interaction of the phosphite with the Lewis acid sites within the MOF's porous structure. nih.gov The efficiency of this catalytic process is influenced by the physical properties of the MOF. For instance, the adsorption of dimethyl phosphite onto UiO-66 is surface-limited, meaning that a larger external surface area maximizes adsorption. acs.orgacs.org Furthermore, MOFs engineered with a higher density of "missing cluster" defects exhibit enhanced hydrolysis rates. acs.org These defects increase the accessibility of the internal particle volume, providing greater access to the catalytic Lewis acid sites. acs.orgacs.org
The reaction pathway involves the step-wise removal of the methyl groups in the presence of water, ultimately yielding phosphonic acid, which remains strongly bound to the framework. acs.orgnih.gov MOF-808, another zirconium-based framework, has also been incorporated into hydrogel composites to create highly efficient catalysts for the degradation of organophosphorus nerve agent simulants. northwestern.edu
| MOF Property | Effect on Hydrolysis | Mechanism | Source |
|---|---|---|---|
| Large External Surface Area | Increased Adsorption | Maximizes initial contact and uptake of dimethyl phosphite. | acs.orgacs.org |
| Missing Cluster Defects | Increased Reactivity | Enhances accessibility to internal Lewis-acidic catalytic sites. | acs.org |
| Lewis-Acidic Metal Sites (e.g., ZrIV) | Catalyzes Hydrolysis | Drives the cleavage of P-O-CH3 bonds. | nih.gov |
The decomposition of dimethyl phosphite and its analogs can also occur on the surfaces of various materials, particularly metal oxides. These reactions are crucial for understanding decontamination processes. Studies on dimethyl methylphosphonate (B1257008) (DMMP), a common simulant for nerve agents, provide significant insight into these mechanisms.
On iron oxide (Fe₃O₄) surfaces, DMMP irreversibly dissociates at room temperature to yield adsorbed methoxy species and methyl methylphosphonate. escholarship.org At temperatures above 600 K, further decomposition occurs, producing volatile organic products like formaldehyde (B43269) and methanol, while phosphorus-containing species (POx) remain strongly bound to the surface. escholarship.org
On cuprous oxide (Cu₂O) surfaces, DMMP undergoes extensive degradation even at room temperature, leading to the formation of multiple phosphorus-containing species, including atomic phosphorus. researchgate.net A proposed pathway suggests an autocatalytic reaction involving a surface-bound phosphinate intermediate. researchgate.net Similarly, thermocatalytic decomposition on cerium oxide (CeO₂) catalysts produces gaseous products including methanol, CO, H₂, and CO₂, with the surface accumulating phosphates. mdpi.com In these surface-mediated reactions, the surface lattice oxygen often plays a critical role in the decomposition pathway. mdpi.com
Transesterification Reactions with Polyols
Transesterification is a key reaction for modifying dimethyl phosphite or for its synthesis from other phosphites. The process involves the exchange of an ester group with an alcohol and is typically reversible. mdpi.com The reaction of dimethyl phosphite with polyols (alcohols containing multiple hydroxyl groups) is particularly relevant in the synthesis of specialized polymers and flame retardants.
This reaction can be catalyzed by various agents and proceeds stepwise. For example, microwave-assisted alcoholysis of dibenzyl phosphite with methanol first produces a mixed ester (benzyl methyl phosphite) before yielding the fully transesterified product, dimethyl phosphite. mdpi.com The outcome depends on factors like temperature and reactant ratios. mdpi.com Continuous flow methods have also been developed for the transesterification of dialkyl H-phosphonates, demonstrating the scalability of this reaction. researchgate.net
In the context of polymer chemistry, the transesterification of vegetable oils with polyhydric alcohols like glycerol (B35011) or diethylene glycol is a common method for producing the bio-polyols used in polyurethane manufacturing. mdpi.com While the substrate is different, the fundamental principle of exchanging ester linkages with an alcohol is the same. The reaction is an equilibrium process, and an excess of the alcohol is often used to drive the reaction toward the desired polyol product. mdpi.com
Pyrolysis Characteristics and Thermal Decomposition
Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. When subjected to high temperatures, dimethyl phosphite breaks down into a variety of smaller molecules.
The vapor-phase pyrolysis of dimethyl hydrogen phosphite at temperatures between 200°C and 400°C yields a mixture of products. google.com The principal components of this mixture include dimethyl methane (B114726) phosphonate (B1237965), unreacted dimethyl hydrogen phosphite, dimethyl ether, methyl alcohol, and phosphine (B1218219). google.com This process has been utilized for the commercial production of dimethyl methane phosphonate, an important chemical intermediate. google.com
The use of catalysts can significantly alter the decomposition pathway and product distribution. Thermogravimetric analysis coupled with methods like Coats-Redfern can be used to determine the kinetic parameters (e.g., activation energy) of the decomposition process. nih.gov In catalytic pyrolysis, the catalyst can lower the activation energy, thereby increasing the reaction rate and reducing the temperature required for decomposition. nih.gov For instance, the thermocatalytic decomposition of the related compound DMMP on CeO₂ surfaces is driven by surface lattice oxygen, leading to products like methanol, CO, and CO₂. mdpi.com
| Reaction Condition | Principal Products | Source |
|---|---|---|
| Vapor Phase Pyrolysis (200°C - 400°C) | Dimethyl methane phosphonate, Dimethyl ether, Methyl alcohol, Phosphine, Unreacted dimethyl hydrogen phosphite | google.com |
Carbon-Phosphorus Bond Forming Reactions
The formation of a direct bond between carbon and phosphorus atoms is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with diverse applications. Dimethyl phosphite, with its reactive P-H bond, is a versatile precursor for these transformations. This section explores two significant C-P bond-forming reactions involving dimethyl phosphite: the classical Atherton-Todd reaction and the addition to unsaturated systems via hydrophosphorylation.
The Atherton-Todd reaction, first reported in 1945, is a fundamental method for converting dialkyl phosphites into various phosphorus derivatives. researchgate.netresearchgate.net It typically involves the reaction of a dialkyl phosphite, such as dimethyl phosphite, with a nucleophile in the presence of a base and a halogenating agent, most commonly carbon tetrachloride. researchgate.netresearchgate.net Originally used for the synthesis of phosphoramidates from amines, its scope has expanded significantly. researchgate.netresearchgate.net
The mechanism of the Atherton-Todd reaction has been a subject of considerable investigation and debate, leading to the proposal of several pathways over the years.
Initially, Atherton and Todd proposed two potential mechanisms. The first involved the formation of a dialkyl trichloromethylphosphonate intermediate, while the second, less favored at the time, suggested the formation of a dialkyl chlorophosphate intermediate. nii.ac.jp
Subsequent kinetic studies and re-investigations, however, cast doubt on the trichloromethylphosphonate pathway. Experiments aimed at detecting this intermediate were unsuccessful, leading researchers to favor the mechanism involving the dialkyl chlorophosphate. researchgate.net It is now widely accepted that the formation of a dialkyl trichloromethylphosphonate intermediate should be discarded. researchgate.netnii.ac.jp
Modern understanding, supported by computational studies, points to a more complex series of events where the base plays a crucial role. Two primary mechanistic pathways are now considered, depending on the nature of the base and reactants.
The Chlorophosphate Pathway: In the most generally accepted mechanism, the base (commonly a tertiary amine like triethylamine) deprotonates the dimethyl phosphite to form a phosphonate anion. This anion then acts as a nucleophile, attacking a chlorine atom on the carbon tetrachloride to form the key intermediate, dimethyl chlorophosphate, and the trichloromethanide anion. The trichloromethanide anion is subsequently protonated by the conjugate acid of the base to yield chloroform (B151607). The highly reactive dimethyl chlorophosphate is then rapidly attacked by the nucleophile (e.g., an amine or alcohol) to give the final product. nih.gov
The Dealkylation Pathway with Dimethyl Phosphite: Computational studies by Roundhill and colleagues revealed a different potential mechanism specifically when dimethyl phosphite reacts with an amine base. researchgate.netnii.ac.jp This pathway begins with the dealkylation of dimethyl phosphite by the amine, followed by deprotonation of another dimethyl phosphite molecule. This species then reacts with carbon tetrachloride to generate the dimethyl chlorophosphate intermediate. researchgate.netrsc.org This highlights that with certain substrates like dimethyl phosphite, the mechanism can be distinct. researchgate.net
A more recent proposal by Troev and co-workers suggests another alternative for the initial step: the formation of a salt complex, [amine·Cl]⁺CCl₃⁻, between the base and carbon tetrachloride. nih.gov In this scenario, the trichloromethanide anion [CCl₃⁻] acts as the base to deprotonate the dimethyl phosphite, forming chloroform and the phosphonate anion, which then reacts to form the chlorophosphate. nih.gov
The table below summarizes the key proposed intermediates in the evolution of the Atherton-Todd reaction mechanism.
| Proposed Mechanistic Pathway | Key Intermediate(s) | Supporting Evidence/Notes |
| Original Atherton-Todd Proposal 1 | Dialkyl trichloromethylphosphonate | Largely discarded; intermediate was never detected experimentally. researchgate.netnii.ac.jp |
| General Chlorophosphate Pathway | Dimethyl phosphonate anion, Dimethyl chlorophosphate | Supported by kinetic studies and trapping experiments. researchgate.netnih.gov |
| Roundhill et al. Computational Model | Monoalkyl phosphonate anion (from dealkylation) | Specific to dimethyl phosphite and amine bases. nii.ac.jprsc.org |
| Troev et al. Proposal | [amine·Cl]⁺CCl₃⁻ salt, Trichloromethanide anion | Proposes initial activation of CCl₄ by the base. nih.gov |
The choice of base and nucleophile significantly impacts the course and efficiency of the Atherton-Todd reaction. The base, often referred to as the catalyst, is typically a tertiary amine such as triethylamine, though other bases like primary and secondary amines have also been used. researchgate.net The basicity and nucleophilicity of the amine can influence which mechanistic pathway is dominant. researchgate.net For instance, the dealkylation mechanism is more likely with nucleophilic amines reacting with dimethyl phosphite. researchgate.netnii.ac.jp
Strong, non-nucleophilic bases like sodium hydride can also be employed. In this case, a preliminary step involves the deprotonation of dimethyl phosphite to form sodium dimethyl phosphite, which then reacts with carbon tetrachloride. This approach avoids complications arising from the amine's nucleophilicity. researchgate.net
The scope of nucleophiles has expanded far beyond the primary and secondary amines used in the original discovery for synthesizing phosphoramidates. researchgate.net Alcohols and phenols are now commonly used to produce the corresponding phosphate esters. This has made the Atherton-Todd reaction a versatile tool for the phosphorylation of hydroxyl groups, which can serve as an activation step for further chemical transformations. nii.ac.jp
The table below provides examples of different catalyst and nucleophile combinations used in the Atherton-Todd reaction with dimethyl phosphite.
| Base (Catalyst) | Nucleophile | Product Type |
| Triethylamine | Aniline | Phosphoramidate |
| Triethylamine | Ethanol | Phosphate Ester |
| Pyridine | Phenol | Phosphate Ester |
| Sodium Hydride | Benzylamine | Phosphoramidate |
Stereochemical studies have been crucial in refining the mechanistic understanding of the Atherton-Todd reaction. Investigations using chiral, enantiopure phosphinates have shown that the reaction proceeds with a high degree of stereoselectivity. nii.ac.jp
The key mechanistic step involving the nucleophilic attack on the phosphorus atom of the chlorophosphate intermediate occurs with an inversion of configuration at the phosphorus center. nii.ac.jp This stereochemical outcome is consistent with a bimolecular nucleophilic substitution (Sₙ2) type mechanism at the phosphorus atom. The nucleophile attacks the phosphorus atom from the side opposite to the chlorine leaving group, resulting in the observed inversion.
This high stereoselectivity provides strong evidence against mechanisms involving pentacoordinate phosphorane intermediates that might lead to racemization or retention of configuration. nii.ac.jp The ability to control the stereochemistry at the phosphorus center is of significant interest for the synthesis of chiral organophosphorus compounds, which are valuable as ligands in asymmetric catalysis and as biologically active molecules. rsc.org
Hydrophosphorylation is the addition of the P-H bond of a compound like dimethyl phosphite across an unsaturated C-C multiple bond, such as an alkyne's triple bond. This reaction is an atom-economical method for forming C-P bonds and synthesizing vinylphosphonates, which are valuable synthetic intermediates. rsc.org While the reaction can proceed under radical or base-catalyzed conditions, transition-metal catalysis has emerged as the most effective and selective method.
The addition of dimethyl phosphite to an unsymmetrical alkyne can, in principle, yield four different products: the Markovnikov addition products (E and Z isomers) and the anti-Markovnikov addition products (E and Z isomers). Controlling both the regioselectivity (where the phosphorus adds) and the stereoselectivity (the geometry of the resulting double bond) is a key challenge. rsc.orgnih.gov
Regioselectivity: The regiochemical outcome is highly dependent on the catalytic system employed.
Palladium Catalysis: Palladium catalysts, often in combination with phosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), are highly effective for the hydrophosphorylation of alkynes. These systems generally favor the Markovnikov adduct , where the phosphorus atom attaches to the more substituted carbon of the alkyne. High yields and excellent regioselectivity are often achieved for both aromatic and aliphatic terminal alkynes. researchgate.netnih.gov
Copper Catalysis: Copper-based catalysts can be tuned to provide the opposite regioselectivity. For example, systems using copper(I) chloride with a ligand such as ethylenediamine (B42938) (EDA) promote anti-Markovnikov addition, leading to the formation of E-vinylphosphonates. rsc.orgnih.gov
Nickel Catalysis: Nickel catalysts also show promise. In the hydrophosphorylation of conjugated enynes, a Ni/Xantphos system can selectively produce the 4,1-addition product, while the addition of an acid co-catalyst can switch the selectivity to the 1,2-addition product.
Stereoselectivity: The stereoselectivity of the addition (syn- vs. anti-addition) determines whether the E or Z isomer of the vinylphosphonate (B8674324) is formed.
Most transition-metal-catalyzed hydrophosphorylations of terminal alkynes proceed with high stereoselectivity, predominantly yielding the E-isomer . rsc.orgrsc.org This is observed across various catalytic systems, including those based on palladium and copper. researchgate.netnih.gov The mechanism often involves a syn-addition of a metal-hydride species across the alkyne, followed by a reductive elimination step that dictates the final stereochemistry. Detailed DFT studies on copper-catalyzed systems support a mechanism that favors the formation of the E-isomer. nih.govrsc.org
The table below summarizes the selectivity observed in the hydrophosphorylation of terminal alkynes with dialkyl phosphites under different catalytic conditions.
| Catalyst System | Predominant Regioselectivity | Predominant Stereoselectivity | Reference(s) |
| Pd/dppp | Markovnikov | E-isomer | researchgate.netnih.gov |
| CuCl/EDA | anti-Markovnikov | E-isomer | rsc.orgnih.gov |
| Ni/Xantphos (on enynes) | Varies with additives | N/A |
Hydrophosphorylation of Unsaturated Substrates
Metal-Catalyzed Hydrophosphorylation Systems
The addition of the P-H bond of dimethyl phosphite across a carbon-carbon double or triple bond, known as hydrophosphorylation, can be effectively catalyzed by various metal complexes. chemrxiv.org This reaction is a powerful tool for the formation of carbon-phosphorus bonds, leading to the synthesis of a wide range of organophosphonates. chemrxiv.orgnih.gov
Manganese(II) acetate in the presence of air has been shown to catalyze the hydrophosphorylation of alkenes with dialkyl phosphites. nih.govdntb.gov.ua For instance, the reaction of 1-octene (B94956) with diethyl phosphite using this system yields diethyl octylphosphonate. nih.gov Internal alkenes also undergo hydrophosphorylation, albeit sometimes producing a mixture of regioisomers. nih.gov
While many transition metals have been explored for this transformation, the development of more sustainable and efficient catalytic systems remains an active area of research. chemrxiv.org Recent advancements include the use of neoteric solvents to improve catalyst performance and recyclability. nih.gov
Addition Reactions to Carbonyl Compounds (Pudovik Reaction)
The Pudovik reaction, the addition of dialkyl phosphites to carbonyl compounds, is a fundamental method for the synthesis of α-hydroxyphosphonates. rsc.orgmdpi.comscite.ai This reaction is typically base-catalyzed, but acid-catalyzed variations also exist. mdpi.comnih.gov
The addition of dimethyl phosphite to aldehydes and ketones provides a direct route to α-hydroxyphosphonates. mdpi.com A variety of catalysts can be employed to promote this reaction, including:
Base Catalysts: Triethylamine, potassium phosphate, barium hydroxide, and magnesium oxide are commonly used. mdpi.comnih.gov
Lewis Acid Catalysts: Titanium(IV) isopropoxide has been shown to be an effective activator for the Pudovik reaction. rsc.org
Organocatalysts: N-heterocyclic carbenes (NHCs) can catalyze the hydrophosphonylation of α-ketoesters and α-trifluoromethyl ketones with dimethyl phosphite, yielding quaternary α-hydroxyphosphonates. researchgate.net
The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. mdpi.com For instance, microwave assistance has been utilized to accelerate the synthesis of α-hydroxybenzylphosphonates. nih.gov
Table 1: Selected Catalysts for the Pudovik Reaction with Dimethyl Phosphite
| Catalyst | Substrate | Product | Yield | Reference |
| Potassium Phosphate (5 mol%) | Aldehydes/Ketones | α-Hydroxyphosphonates | High | mdpi.com |
| Barium Hydroxide (10 mol%) | Aldehydes/Ketones | α-Hydroxyphosphonates | Good | mdpi.com |
| Aluminum Oxide | Aldehydes/Ketones | α-Hydroxyphosphonates | Good | mdpi.com |
| Triethylamine | Aldehydes | α-Hydroxyphosphonates | Good to Excellent | mdpi.comnih.gov |
| N-Heterocyclic Carbene (IPr) | α-Ketoesters | Quaternary α-Hydroxyphosphonates | High | researchgate.net |
| N-Heterocyclic Carbene (IPr) | α-Trifluoromethyl Ketones | Trifluoromethyl-substituted α-hydroxyphosphonates | Good | researchgate.net |
The mechanism of the Pudovik reaction has been a subject of investigation. In base-catalyzed systems, the base is believed to deprotonate the dimethyl phosphite, generating a more nucleophilic phosphite anion that then attacks the carbonyl carbon. wikipedia.org
Quantum chemical calculations on the triethylamine-catalyzed reaction of benzaldehyde (B42025) with diethyl phosphite suggest that the catalyst facilitates proton transfer from the phosphite to the carbonyl compound, leading to a decreased activation enthalpy. mdpi.com
In the context of the Kabachnik-Fields reaction, a three-component condensation involving an amine, a carbonyl compound, and a dialkyl phosphite, two primary mechanistic pathways are considered: the "imine" route and the "α-hydroxyphosphonate" route. nih.gov Kinetic studies and theoretical calculations have provided evidence for both pathways, with the predominant mechanism often depending on the specific reactants. nih.govpleiades.online For example, the reaction involving aniline, benzaldehyde, and a dialkyl phosphite is thought to proceed via the imine mechanism. nih.gov
Phospha-Michael Additions to Activated Alkenes
The Phospha-Michael reaction involves the conjugate addition of dimethyl phosphite to electron-deficient alkenes, such as α,β-unsaturated esters, nitriles, and ketones. nih.govrsc.org This reaction is a valuable method for forming C-P bonds and creating functionalized phosphonates. nih.gov
The reaction is typically catalyzed by bases, which promote the formation of the more reactive phosphite tautomer. nih.govrsc.org A variety of catalysts have been employed, including:
Strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). rsc.org
Lewis acids such as AlMe₃ and Ti(OPr)₄. rsc.org
Basic pyridine-based organocatalysts, which can be recoverable and reusable. nih.gov
The success of the Phospha-Michael addition is influenced by the nature of the Michael acceptor and the substituents on the phosphorus atom. rsc.org For instance, the addition of dimethyl phosphite to acrylamide (B121943) proceeds smoothly in the presence of DBU, while the reaction with acrylonitrile (B1666552) may require different catalytic conditions. rsc.org
Catalytic Asymmetric Synthesis of Chiral Phosphonates
The development of catalytic asymmetric methods for the synthesis of chiral phosphonates is of significant interest due to the prevalence of these compounds in biologically active molecules. mdpi.comresearchgate.netrawdatalibrary.net
Asymmetric versions of the Pudovik reaction have been achieved using chiral catalysts. rsc.orgmdpi.com For example, heterobimetallic complexes containing chiral ligands, such as LLB and ALB, have been used to catalyze the addition of dimethyl phosphite to aldehydes, producing α-hydroxyphosphonates with high enantioselectivity. mdpi.com Chiral aluminum(Salalen) complexes have also proven effective in the enantioselective hydrophosphonylation of aldehydes with dimethyl phosphite. mdpi.com
Organocatalysts, such as quinine (B1679958) and its derivatives, can also promote the enantioselective Pudovik reaction. wikipedia.orgmdpi.comresearchgate.net These catalysts can activate both the aldehyde and the phosphonate, leading to the stereocontrolled formation of the product. researchgate.net
Table 2: Examples of Catalytic Asymmetric Pudovik Reactions
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| LLB (Lanthanum-Lithium-BINOL complex) | Aromatic Aldehydes | α-Hydroxyphosphonates | up to 90% | mdpi.com |
| ALB (Aluminum-Lithium-BINOL complex) | Aromatic Aldehydes | α-Hydroxyphosphonates | up to 90% | mdpi.com |
| Chiral Aluminum(Salalen) Complex | Various Aldehydes | (S)-α-Hydroxyphosphonates | High | mdpi.com |
| Quinine | Activated Ketones | α-Hydroxyphosphonates | up to 67% | mdpi.com |
Reactions with Nitrogen-Containing Compounds
Dimethyl phosphite can react with various nitrogen-containing compounds. A notable example is its addition to imines in the aza-Pudovik reaction, which is a key step in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates. wikipedia.orgtandfonline.com This reaction involves the addition of the P-H bond across the C=N double bond of the imine. wikipedia.org
The mechanism of the Kabachnik-Fields reaction can be complex, often involving the initial formation of either an imine or an α-hydroxyphosphonate, which then reacts further. nih.gov
Furthermore, dimethyl phosphite has been shown to react with N-oxides. For instance, its reaction with 2,5-diphenyl-3,4-diazacyclopentadienone 3-oxide results in N-deoxygenation, methylation, and O-phosphorylation to yield dimethyl (1-methyl-3,5-diphenyl-4-pyrazolyl) phosphate. clockss.org
In a three-component reaction, dimethyl phosphite can couple with N-alkylisatins and nitrostyrenes in a process that involves a Pudovik addition, a phosphonate-phosphate rearrangement, and a Michael-type addition. nih.gov
Reactions with Urethane (B1682113) and Acetanilide (B955)
The interaction of dimethyl phosphite with urethane (ethyl carbamate) and acetanilide (N-phenylacetamide) showcases the versatile reactivity of the P-H bond and the methoxy groups of the phosphonate. Studies have established that these reactions yield different products depending on the substrate, with the resulting structures elucidated through comprehensive spectroscopic analysis.
Reaction with Urethane
The reaction between dimethyl phosphite and urethane is characterized by the occurrence of two concurrent processes: an exchange reaction involving the methoxy groups of the phosphonate and the urethane molecule, and an alkylation of the urethane. researchgate.net This dual reactivity leads to a mixture of products, highlighting the ability of dimethyl phosphite to act as both a transesterification agent and an alkylating agent in the presence of urethane. The investigation of the product mixture has been conducted using ¹H, ³¹P, and ¹³C NMR spectroscopy to identify the distinct chemical entities formed. researchgate.net
Reaction with Acetanilide
In contrast to the dual reaction pathways observed with urethane, the reaction of dimethyl phosphite with acetanilide proceeds primarily through the alkylation of the amido group. researchgate.net This reaction results in the formation of N-methyl-N-phenylacetamide. The methyl group from the dimethyl phosphite is transferred to the nitrogen atom of the acetanilide. The structure of the resulting N-alkylated product has been confirmed by spectroscopic methods, including ¹H, ³¹P, and ¹³C NMR. researchgate.net
Table 1: Reaction Conditions for the Interaction of Dimethyl Phosphite with Urethane and Acetanilide
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |
| Dimethyl Phosphite | Urethane | Data not available | Data not available | Data not available | Data not available |
| Dimethyl Phosphite | Acetanilide | Data not available | Data not available | Data not available | Data not available |
| Note: Specific experimental conditions are not detailed in the available literature. |
Table 2: Product Distribution and Yields for the Reaction of Dimethyl Phosphite with Urethane and Acetanilide
| Reactant 2 | Product(s) | Yield (%) | Spectroscopic Data (¹H, ¹³C, ³¹P NMR) |
| Urethane | Exchange and Alkylation Products | Data not available | Characterized by NMR researchgate.net |
| Acetanilide | N-methyl-N-phenylacetamide | Data not available | Characterized by NMR researchgate.net |
| Note: Quantitative yields and specific NMR shift values are not provided in the accessible source material. |
Advanced Spectroscopic and Analytical Characterization of Dimethyl Phosphite and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of dimethyl phosphite (B83602), providing unambiguous information about its structure and the electronic environment of its constituent nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the identity and purity of dimethyl phosphite. The ¹H NMR spectrum of dimethyl phosphite in deuterated chloroform (B151607) (CDCl₃) typically displays two key signals. A doublet for the six equivalent methoxy (B1213986) protons (-OCH₃) appears around 3.79 ppm. chemicalbook.com This signal is split into a doublet by the phosphorus-31 nucleus, showing a characteristic coupling constant (³JHP) of approximately 11.7 to 12.0 Hz. rsc.orgnih.gov A second, more distinct doublet appears further downfield, corresponding to the single proton directly bonded to the phosphorus atom (P-H). This signal exhibits a much larger one-bond coupling constant (¹JHP) of about 695-697.6 Hz. chemicalbook.comnih.gov
The ¹³C NMR spectrum in CDCl₃ shows a single signal for the two equivalent methoxy carbons at approximately 52.1 ppm. rsc.org This signal appears as a doublet due to coupling with the phosphorus-31 nucleus (²JCP) with a coupling constant of about 5.7 Hz. rsc.org These characteristic chemical shifts and coupling constants are instrumental in identifying the dimethyl phosphite structure and are sensitive to changes when the molecule is derivatized.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Dimethyl Phosphite in CDCl₃ Create an interactive table where users can sort data by Nucleus, Chemical Shift (δ), Multiplicity, and Coupling Constant (J).
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
|---|---|---|---|---|---|
| ¹H | ~3.74 - 3.79 | Doublet | ³JHP ≈ 11.7 - 12.0 | -OCH₃ | chemicalbook.comrsc.org |
| ¹H | ~6.77 | Doublet | ¹JHP ≈ 695 - 697.6 | P-H | chemicalbook.comnih.gov |
| ¹³C | ~52.1 | Doublet | ²JCP ≈ 5.7 | -OCH₃ | rsc.org |
Phosphorus-31 (³¹P) NMR is particularly powerful for studying organophosphorus compounds as it directly probes the phosphorus nucleus. Dimethyl phosphite exhibits a characteristic ³¹P NMR chemical shift. In CDCl₃, the signal for dimethyl phosphite typically appears around δ 11.1 ppm, referenced to an external standard of 85% phosphoric acid. rsc.org The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the substituents attached to it. For instance, the ³¹P chemical shift can distinguish between phosphites, phosphates, and phosphonates, making it an invaluable tool for monitoring reactions and identifying products. For example, the conversion of trialkyl phosphites to dialkyl phosphites can be readily monitored, as can the formation of various phosphate (B84403) and phosphonate (B1237965) derivatives. researchgate.netrsc.org
Table 2: ³¹P NMR Chemical Shifts for Dimethyl Phosphite and Related Compounds Create an interactive table where users can sort data by Compound, Solvent, and Chemical Shift (δ).
| Compound | Solvent | ³¹P Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| Dimethyl phosphite | CDCl₃ | 11.1 | rsc.org |
| Diethyl phosphite | CDCl₃ | 7.80 | rsc.org |
| Diisopropyl phosphite | CDCl₃ | 4.92 | rsc.org |
| Dibenzyl phosphite | CDCl₃ | 8.36 | rsc.org |
| Diphenyl phosphite | CDCl₃ | 0.82 | rsc.org |
| Dimethyl phosphate | - | 2.8 | rsc.org |
Beyond standard one-dimensional NMR, specialized techniques offer deeper structural insights. Zero-field NMR (ZF-NMR) J-spectroscopy is an emerging technique that measures spin-spin couplings (J-couplings) in the absence of a large external magnetic field. wikipedia.org This method provides highly precise measurements of J-coupling constants, free from the line broadening effects caused by magnetic field inhomogeneity. nih.govwikipedia.org
For dimethyl phosphite, which constitutes a (XA)B₆ spin system, ZF-NMR J-spectroscopy allows for the accurate determination of both the large one-bond ¹JPH coupling (~695 Hz) and the smaller three-bond ³JPH coupling (~11.7 Hz). nih.govacs.org The resulting spectrum is split into distinct frequency ranges corresponding to these strong and weak couplings. nih.gov The high resolution of ZF-NMR can reveal subtle spectral features and additional line splittings that are not observable in conventional high-field NMR, providing a more detailed picture of the molecular spin system. nih.govacs.org This technique holds promise for the precise analysis of complex organophosphorus compounds and for monitoring chemical reactions in environments that are challenging for traditional NMR, such as inside metal containers. nih.govwikipedia.org
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in dimethyl phosphite. The IR spectrum is characterized by several strong absorption bands. nist.gov A prominent and highly characteristic band is the P-H stretching vibration, which appears at approximately 2440 cm⁻¹. The P=O stretching vibration gives rise to a very strong absorption in the region of 1260-1270 cm⁻¹. The P-O-C stretching vibrations are typically observed as strong bands around 1030-1050 cm⁻¹, while the C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹. nist.govchemicalbook.com The presence and position of these bands serve as a reliable fingerprint for the identification of dimethyl phosphite and its derivatives. dtic.mil
Table 3: Characteristic IR Absorption Bands for Dimethyl Phosphite Create an interactive table where users can sort data by Vibrational Mode, Wavenumber, and Intensity.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch | ~2960, ~2855 | Medium-Strong |
| P-H stretch | ~2440 | Medium-Strong |
| P=O stretch | ~1265 | Very Strong |
| P-O-C stretch | ~1035 | Very Strong |
| P-O stretch | ~800-820 | Strong |
| O-P-O bend | ~740 | Strong |
Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. It is particularly useful for identifying and quantifying phosphorus oxyanions like phosphite and phosphate in various matrices. nih.gov For phosphite species, a very strong and characteristic Raman band corresponding to the P-H stretching vibration is observed around 2321 cm⁻¹. nih.gov The symmetric stretching of the PO₃ group also gives rise to a distinct band. While the P=O bond is strongly IR-active, it often shows a weaker band in the Raman spectrum. Raman spectroscopy has been successfully applied to the simultaneous determination of phosphite and phosphate in complex mixtures, such as fertilizers, by identifying unique and non-overlapping bands for each species. nih.gov Theoretical studies using density functional theory (DFT) have also been employed to model the Raman and surface-enhanced Raman spectroscopy (SERS) spectra of related compounds like dimethyl methylphosphonate (B1257008), aiding in the assignment of vibrational modes and understanding enhancement mechanisms. tandfonline.com
Inelastic Electron Tunneling Spectroscopy (IETS) for Surface Adsorption
Inelastic Electron Tunneling Spectroscopy (IETS) is a powerful technique for investigating the vibrational modes of molecules adsorbed on metal oxide surfaces. wikipedia.org This method provides high-resolution vibrational spectra (less than 0.5 meV) and exhibits remarkable sensitivity, capable of detecting fewer than 10¹³ molecules. wikipedia.org A key advantage of IETS is its ability to observe optically forbidden transitions. wikipedia.org The technique involves placing an oxide layer with adsorbed molecules between two metal electrodes. wikipedia.org When a bias voltage is applied, electrons can tunnel through the insulating barrier. While most tunneling is elastic, some electrons lose energy by exciting the vibrational modes of the adsorbed molecules. wikipedia.org This inelastic tunneling creates an additional current pathway, and the onset of this process corresponds to the vibrational energy of the molecule. wikipedia.org
The second derivative of the current-voltage (I-V) curve (d²I/dV²) exhibits peaks at voltages corresponding to the vibrational energies of the adsorbed species. nih.govnih.gov This allows for the identification of the molecules on the surface. nih.gov IETS is not limited to cryogenic temperatures and has been successfully employed at temperatures as high as 400 K to study mobile species in solids, such as protons in BaZrO₃-based heterostructures. nih.gov
Recent advancements have combined IETS with scanning tunneling microscopy (STM), a technique known as STM-IETS. wikipedia.orgaps.org First demonstrated in 1998, STM-IETS provides information on the vibrations of an adsorbate by measuring the second derivative of the tunneling current with respect to voltage. wikipedia.org In this configuration, the gap between the STM tip and the adsorbate acts as the insulating barrier. wikipedia.org This approach has been extended to probe the spin excitations of individual atoms. wikipedia.org
Theoretical models have been developed to understand the complex electron-vibrational couplings in IETS, moving beyond simplified pictures to account for strong-coupling and antiadiabatic regimes. aps.org These models are crucial for interpreting the spectra of molecules adsorbed on solid surfaces, separating elastic and inelastic contributions to the tunneling current. aps.org For topological insulators, IETS can be used to study the inelastic scattering of Dirac fermions off localized vibrational modes, such as those from adsorbed nonmagnetic molecules. aps.org
Mass Spectrometry (MS) for Molecular Confirmation and Degradation Products
Mass spectrometry (MS) is an essential analytical tool for the confirmation of molecular identity and the characterization of degradation products of dimethyl phosphite. The electron ionization (EI) mass spectrum of dimethyl phosphite is available in the NIST WebBook, providing a reference for its fragmentation pattern. nist.gov
The degradation of dimethyl phosphite in aqueous solutions has been studied, with decomposition products identified as methanol (B129727), monomethyl hydrogen phosphite, and orthophosphorous acid. nih.govresearchgate.net The main metabolic pathway in rodents involves demethylation to monomethyl hydrogen phosphite (MMP) and further oxidation to carbon dioxide. oecd.org Trace amounts of dimethyl methylphosphonate and trimethyl phosphate have also been reported as impurities in the technical product. nih.gov
The fragmentation patterns observed in mass spectrometry provide valuable structural information. For organophosphorus compounds, fragmentation can occur through various pathways. In electrospray ionization (ESI) mass spectrometry, the fragmentation of phthalate (B1215562) metabolites, for example, shows distinct pathways for oxidative and non-oxidative metabolites, with specific fragment ions being diagnostic. nih.gov For phosphopeptides, common fragmentation includes the neutral loss of the phosphate group. nih.gov The fragmentation of esters and carboxylic acids often involves cleavage next to the C=O group or hydrogen rearrangements. libretexts.org Specifically, short-chain carboxylic acids show prominent peaks corresponding to the loss of -OH (M-17) and -COOH (M-45). libretexts.org
Chromatographic Techniques for Separation and Analysis (e.g., GC, HPLC)
Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are fundamental for the separation and analysis of dimethyl phosphite and its related compounds.
Gas Chromatography (GC):
Capillary gas chromatography has been effectively used for the analysis of dimethyl phosphite. nih.govresearchgate.netoup.com A linear response has been demonstrated over a concentration range of 10 to at least 1000 ng. nih.govresearchgate.netoup.com GC coupled with mass spectrometry (GC-MS) is a powerful method for both quantitative analysis and identification. tiaft.orgnih.gov For instance, a GC-MS method has been developed for the determination of diethyl phosphite in foscarnet (B613817) sodium, utilizing a specific column and temperature program for optimal separation. journaljpri.com The analysis of organophosphorus pesticides often employs GC with detectors like the nitrogen-phosphorus detector (NPD) or a mass spectrometer. nih.govcromlab-instruments.es Derivatization techniques, such as using pentafluorobenzyl bromide (PFB-Br), can be employed to improve the GC analysis of phosphonic acids, which are degradation products of organophosphorus compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC):
HPLC is another crucial technique for the analysis of dimethyl phosphite and its degradation products. nih.govresearchgate.net It has been used to identify decomposition products such as methanol, monomethyl hydrogen phosphite, and orthophosphorous acid. nih.govresearchgate.netoup.com Reverse-phase (RP) HPLC methods are commonly used for the separation of dimethyl phosphite and related compounds like dimethyl phosphate. sielc.comsielc.com A typical mobile phase for such separations consists of acetonitrile, water, and an acid like phosphoric acid or, for MS-compatible applications, formic acid. sielc.comsielc.com
HPLC is also widely used for the analysis of organophosphorus pesticides. nih.govchromatographyonline.comresearchgate.net Methods have been developed for the enantioselective separation of these pesticides using chiral stationary phases. nih.gov Additionally, HPLC combined with solid-phase extraction (SPE) can be used for the extraction and preconcentration of trace amounts of organophosphorus pesticides from environmental water samples. chromatographyonline.com The separation is often achieved on a C18 column with a mobile phase of methanol and water. chromatographyonline.comamazonaws.com
The stability of dimethyl phosphite has been investigated under various conditions using HPLC. nih.govresearchgate.netosti.gov In aqueous solutions, it is stable for a period before degradation begins, following first-order kinetics. nih.govresearchgate.netosti.gov For example, at a 10% concentration in 0.1M phosphate buffer at pH 7.4 and 37°C, dimethyl phosphite is stable for 3.6 hours. nih.govresearchgate.netosti.gov The half-life of its disappearance under these conditions is 2.4 hours. nih.govresearchgate.netosti.gov
Data Tables
Table 1: HPLC Analysis of Dimethyl Phosphite and Related Compounds
| Compound | Column Type | Mobile Phase | Detection | Application | Reference |
| Dimethyl Phosphite | Reverse Phase (Newcrom R1) | Acetonitrile, Water, Phosphoric Acid | MS (with Formic Acid) | Separation and Analysis | sielc.com |
| Dimethyl Phosphite | Not Specified | Not Specified | Not Specified | Analysis of Degradation Products | nih.govresearchgate.net |
| Dimethyl Phosphate | Reverse Phase (Newcrom R1) | Acetonitrile, Water, Phosphoric Acid | MS (with Formic Acid) | Separation and Analysis | sielc.com |
| Organophosphorus Pesticides | Immobilized Polysaccharide Chiral Stationary Phases | Hexane/Alcohol Mixtures | UV, Polarimeter | Enantioselective Separation | nih.gov |
| Organophosphorus Pesticides | C18 | Methanol, Water (with 0.1% Acetic Acid) | UV (285 nm) | Analysis in Environmental Water | chromatographyonline.comamazonaws.com |
| Chlorpyrifos and Prophenofos | Hibar C18 | Acetonitrile, Water (90:10, v/v) | UV (219 nm) | Simultaneous Estimation in Vegetables and Fruits | researchgate.net |
Table 2: GC Analysis of Dimethyl Phosphite and Related Compounds
| Compound | Column Type | Injection Mode | Detector | Application | Reference |
| Dimethyl Phosphite | Capillary | Not Specified | Not Specified | Quantitative Analysis | nih.govresearchgate.netoup.com |
| Diethyl Phosphite | HP-5 | Not Specified | MS | Estimation in Foscarnet Sodium | journaljpri.com |
| Phosphine (B1218219) Residues | Not Specified | Headspace | MS, NPD | Quantitative Confirmation in Food Products | nih.gov |
| Organophosphorus Pesticides | Low Polarity Silarylene (e.g., TraceGOLD TG-5SilMS) | Splitless | MS | Determination according to US EPA method 8141B | cromlab-instruments.es |
| Dimethylphosphate (DMP) | Not Specified | Not Specified | MS | Detection of Metabolite in Biological Samples | tiaft.org |
Table 3: Stability of Dimethyl Phosphite in Aqueous Solution
| Concentration | Buffer | pH | Temperature (°C) | Stability Period (hours) | Half-life (hours) | Reference |
| 10% | 0.1M Phosphate | 7.4 | 37 | 3.6 | 2.4 | nih.govresearchgate.netosti.gov |
| Lower than 10% | 0.1M Phosphate | 7.4 | 37 | Increased | Increased | nih.govresearchgate.netosti.gov |
| 10% | 0.1M Phosphate | 8 | 37 | Increased | Increased | nih.govresearchgate.netosti.gov |
| 10% | 0.1M Phosphate | 7.4 | Lower than 37 | Increased | Increased | nih.govresearchgate.netosti.gov |
Computational and Theoretical Studies on Dimethyl Phosphite
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of theoretical investigations into dimethyl phosphite (B83602). These methods solve the electronic structure of molecules to predict their geometries, energies, and other properties with high accuracy.
DFT and ab initio calculations have been instrumental in mapping the potential energy surfaces of reactions involving dimethyl phosphite, thereby clarifying their mechanisms.
The Kabachnik-Fields reaction , a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound like dimethyl phosphite, is a cornerstone for synthesizing α-aminophosphonates. Computational studies have explored the reaction pathways, which can proceed via an α-hydroxyphosphonate intermediate or an imine intermediate. Theoretical calculations have helped justify the involvement of the imine intermediate in many cases. The mechanism is influenced by the basicity of the amine and the reactivity of the carbonyl compound. For instance, in the reaction of 2-formylbenzoic acid, an amine, and dimethyl phosphite, computational analysis suggested that the CO2H functionality influences the reaction rate by protonating the imine intermediate. researchgate.net
The Pudovik reaction , involving the addition of dimethyl phosphite to carbonyl compounds, has also been a subject of theoretical study. For example, in the reaction between dimethyl α-oxoethylphosphonate and dimethyl phosphite, the outcome is highly dependent on the amount of diethylamine (B46881) catalyst used. acs.org Computational modeling can elucidate how the catalyst facilitates the reaction, either leading to the direct Pudovik adduct or a rearranged phosphonate-phosphate product, by calculating the energy barriers for each pathway.
Furthermore, the mechanism of the Atherton-Todd reaction , which can be used to synthesize phosphoramidates from dimethyl phosphite, has been investigated using ab initio methods. nih.govnih.gov Calculations at the Hartree-Fock (HF) level, corrected with Møller-Plesset (MP2) theory, supported a mechanism that begins with the dealkylation of dimethyl phosphite by an amine. nih.gov These theoretical studies are crucial for understanding the nuanced roles of reactants, catalysts, and intermediates that dictate the course of these fundamental organic reactions.
Table 1: Computational Insights into Dimethyl Phosphite Reactions
| Reaction | Computational Method | Key Finding |
| Kabachnik-Fields | DFT | Justified the involvement of an imine intermediate; showed catalyst activates the carbonyl carbon. rsc.org |
| Pudovik Reaction | Not Specified | Helped rationalize the selective formation of either the Pudovik adduct or a rearranged product based on catalyst concentration. acs.org |
| Atherton-Todd Reaction | Ab Initio (HF/MP2) | Supported a mechanism involving the initial dealkylation of dimethyl phosphite by an amine. nih.gov |
Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which aids in the interpretation of experimental data. By calculating the optimized geometry and electronic structure, methods like DFT can predict vibrational (infrared and Raman) frequencies and NMR chemical shifts.
For dimethyl phosphite (also known as dimethyl hydrogen phosphonate (B1237965), DMHP), DFT (using the B3LYP functional) and ab initio (HF) calculations with the 6-31++G** basis set have been used to compute its vibrational frequencies. nih.govacs.org These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental infrared spectra obtained through matrix isolation techniques. nih.govacs.org This correlation allows for the definitive assignment of specific vibrational modes, such as the characteristic P=O and P-O-C stretching frequencies, to the observed spectral features. acs.org DFT calculations have also been used to predict the Raman spectra of related organophosphorus compounds, showing good agreement with experimental results. researchgate.net
The ability to accurately predict these spectra is vital for identifying reaction products and intermediates. For example, in the study of dimethyl phosphite hydrolysis catalyzed by metal-organic frameworks, DFT calculations of the vibrational modes for phosphonic acid and methyl hydrogen phosphonate were used to identify the product species from the measured Raman spectra. acs.org
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Dimethyl Phosphite Conformers
| Vibrational Mode | Conformer | Calculated Frequency (B3LYP/6-31++G**) | Experimental Frequency (Ar Matrix) |
| P=O Stretch | G±G∓ | 1273.4 | 1273.4 |
| P=O Stretch | TG+ | 1288.5 | 1288.5 |
| (P-O)-C Stretch | G±G∓ | 802.8 | 802.8 |
| (P-O)-C Stretch | TG+ | 812.2 | 812.2 |
| Source: Data derived from Sundararajan & Sankaran, 2008. acs.org |
Dimethyl phosphite is a flexible molecule that can exist in several conformational states (conformers) depending on the rotation around its single bonds. Understanding the relative energies and geometries of these conformers is crucial as they can influence the molecule's reactivity and physical properties.
Ab initio and DFT calculations have identified multiple stable conformers for dimethyl phosphite. acs.orgnih.gov A study using B3LYP/6-31++G** found four distinct energy minima on the potential energy surface, corresponding to conformers denoted as G±G∓, G−G−, TG+, and TG−. acs.orgnih.gov The G±G∓ conformer was identified as the ground state (the most stable). nih.gov The calculations also determined the energy differences between these conformers and the transition state barriers for their interconversion. For instance, the energy difference between the most stable G±G∓ conformer and the TG+ conformer was calculated to be 1.65 kcal/mol, with a conversion barrier of 1.47 kcal/mol. nih.gov These computational findings were corroborated by matrix isolation infrared experiments, where features corresponding to different conformers could be identified. nih.govacs.org
Computational methods also allow for the study of intermolecular interactions. The interactions between dimethyl methylphosphonate (B1257008) (DMMP), a closely related compound, and metalloporphyrins have been studied computationally to understand the binding mechanisms, which are relevant for sensor development. nih.govresearchgate.net These studies reveal how dimethyl phosphite and its analogs can coordinate with other molecules through forces like hydrogen bonding or axial coordination to metal centers.
Table 3: Calculated Relative Energies of Dimethyl Phosphite Conformers
| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31++G** |
| G±G∓ | 0.00 |
| G−G− | 1.53 |
| TG+ | 1.65 |
| TG− | 1.95 |
| Source: Data derived from Sundararajan & Sankaran, 2008. nih.gov |
Computational studies are particularly valuable for elucidating the role of catalysts in chemical reactions. For reactions involving dimethyl phosphite, the mechanism of acid catalysis has been investigated. In the Pudovik reaction, a plausible mechanism suggests that the acid catalyst works by protonating the carbonyl oxygen of the aldehyde or ketone. mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphorus atom of dimethyl phosphite. mdpi.com DFT calculations can model this process by determining the structures and energies of the protonated species and the subsequent transition states, providing quantitative support for the proposed mechanism.
Similarly, the acid-catalyzed hydrolysis of related phosphonate esters has been studied computationally. These studies help to understand the stability and degradation pathways of dimethyl phosphite in acidic environments. researchgate.net By calculating the pKa values of various Brønsted acids in different solvents, computational chemistry can aid in the rational design and selection of appropriate catalysts for specific transformations. acs.org
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, particularly in a solution or condensed phase.
The solvent can have a profound effect on chemical reactions by stabilizing or destabilizing reactants, products, and transition states. MD simulations explicitly model the interactions between the solute (dimethyl phosphite) and a large number of solvent molecules, providing a dynamic picture of solvation.
Studies on the stability of dimethyl phosphite in aqueous solutions show that its degradation is dependent on factors like pH and temperature. nih.govresearchgate.net While these are experimental studies, MD simulations can provide the molecular-level explanation for these observations. For example, simulations can show how water molecules arrange around the dimethyl phosphite molecule, forming hydrogen bonds and influencing its conformational preferences and reactivity.
In the context of DFT calculations, solvent effects are often incorporated using either implicit (continuum) or explicit solvent models. Combining DFT with explicit solvent molecules, often informed by MD snapshots, can provide a more accurate picture of reaction energetics in solution. rsc.org For the hydrolysis of related phosphate (B84403) esters, combined MD and DFT approaches have been used to understand the role of water molecules in the reaction mechanism, showing how they can act as nucleophiles or proton shuttles. acs.org Such simulations are critical for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry, leading to a more complete understanding of the reactivity and stability of dimethyl phosphite.
Metal Ion Coordination and Binding Modes
Computational and theoretical studies have provided significant insights into the coordination of dimethyl phosphite (DMP) with metal ions, particularly within the structure of metal-organic frameworks (MOFs). These frameworks are utilized as heterogeneous catalysts for various reactions, including the degradation of organophosphorus compounds like DMP. acs.org
Research combining predictive modeling, such as Density Functional Theory (DFT), with experimental techniques like vibrational spectroscopy has been instrumental in identifying the specific binding sites and modes of interaction. acs.org A notable study on the adsorption of DMP within zirconium (Zr)-based MOFs, specifically Zr-UiO-66, has elucidated several distinct binding interactions. acs.org
The primary findings from these computational studies reveal multiple modes of coordination:
Lewis Acid Site Binding : The most favorable binding site for dimethyl phosphite is the undercoordinated Lewis acid metal site within the MOF structure. acs.org This interaction is a key aspect of the adsorption process.
Hydrogen Bonding : Zr-chelated hydroxyl groups within the MOF can form hydrogen bonds with the dimethyl phosphite molecule, contributing to its adsorption. acs.org
Dispersive Interactions : DMP also interacts weakly with fully coordinated metal centers within the framework through dispersive forces. acs.org
These different binding motifs can be identified and distinguished by analyzing the vibrational frequencies of the molecule upon adsorption, particularly the P=O stretching frequency, which shows remarkable agreement between predicted and experimental infrared (IR) spectra. acs.org
| Binding Site | Type of Interaction | Significance |
|---|---|---|
| Undercoordinated Zr Metal Center | Lewis Acid-Base Interaction | Identified as the most favorable binding site. |
| μ3-OH Groups on MOF Nodes | Hydrogen Bonding | Participates significantly in the overall adsorption process. |
| Fully Coordinated Metal Centers | Weak Dispersive Interactions | Contributes to the stabilization of the adsorbed molecule. |
Theoretical Approaches for Phosphate System Modeling
A variety of theoretical and computational approaches are employed to model the behavior of phosphate and related organophosphorus systems, like dimethyl phosphite, across different environments. These models range from quantum mechanical calculations that describe molecular-level interactions to macroscopic models that simulate kinetics and transport phenomena in complex systems.
Quantum Mechanical and Molecular Modeling:
Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure and properties of phosphonate systems. acs.org DFT calculations are used to predict vibrational spectra (IR and Raman), which helps in the identification of binding locations and reaction products. acs.org For instance, DFT has been successfully used to assign the vibrational modes of DMP and its degradation products, such as methyl hydrogen phosphonate and phosphonic acid, when adsorbed within MOFs. acs.org By comparing calculated frequencies with experimental spectroscopic data, researchers can gain molecular-level insight into adsorption and reaction mechanisms. acs.org Other advanced computational methods, such as the G3MP2BHandHLYP composite method, are used to compute the thermodynamic properties of reactions involving organophosphorus compounds. researchgate.net
Adsorption Isotherm Models:
In soil and materials science, several models are used to describe the equilibrium relationship between an adsorbate's concentration in solution and the amount adsorbed on a solid surface. mcgill.carsc.org
Langmuir and Freundlich Isotherms : These are classical, empirical models used to fit adsorption data. mcgill.ca However, they are generally valid only for the specific experimental conditions under which they were developed and are limited in their predictive power under changing conditions like pH or ionic strength. mcgill.ca
Non-Ideal Competitive Adsorption (NICA) Model : Developed from Langmuir and Freundlich theories, the NICA model is better suited for complex systems like soils. mcgill.ca It can account for multiple ion types and the heterogeneous nature of adsorbent surfaces. mcgill.ca The NICA model has been successfully adapted to describe hydroxyl and phosphate adsorption by considering different types of surface sites. mcgill.ca
Kinetic and Transport Models:
Mathematical models are crucial for understanding and predicting the dynamics of phosphate systems over time. These models often consist of a series of ordinary differential equations describing the transfer and reaction rates. nih.govresearchgate.net
Compartment Models : These are frequently used in biological and environmental systems. For example, the Agar model is a well-established two-compartment model (intracellular and extracellular) used to describe phosphate kinetics during hemodialysis. nih.gov
Diffusion-Based Models : In soil science, models that describe the movement of water and phosphate through the soil are used to predict nutrient availability and uptake by plants. researchgate.net These models can incorporate factors like soil type, ploughing techniques, and fertilizer application strategies to optimize agricultural practices. researchgate.net They often combine diffusion equations with models of root architecture and uptake kinetics. researchgate.netresearchgate.net
| Modeling Approach | Primary Application | Key Information Provided | Examples/References |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular-level interactions, reaction mechanisms, spectroscopy. | Electronic structure, vibrational frequencies, binding energies. | DMP adsorption in MOFs. acs.org |
| Adsorption Isotherms (Langmuir, Freundlich) | Quantifying adsorption on surfaces under specific conditions. | Adsorption capacity and affinity. | Phosphate adsorption on soils. mcgill.ca |
| NICA Model | Competitive ion adsorption in complex, heterogeneous systems. | Predictive fitting of adsorption data across varying conditions. | Phosphate and hydroxyl adsorption on soils. mcgill.ca |
| Compartment Models (e.g., Agar Model) | Simulating kinetic processes in biological/environmental systems. | Concentration changes over time, transport rates between compartments. | Phosphate kinetics in hemodialysis. nih.gov |
| Diffusion-Based Soil Models | Predicting nutrient transport and plant uptake in agriculture. | Phosphate distribution in soil profiles, plant uptake efficiency. | Optimizing phosphate fertilizer strategies. researchgate.netresearchgate.net |
Advanced Applications and Functionalization of Dimethyl Phosphite in Academic Research
Role as a Versatile Synthetic Intermediate
Dimethyl phosphite's utility as a synthetic intermediate is extensive, enabling the production of diverse chemical structures. It serves as a key reagent in the synthesis of numerous organophosphorus compounds, bioactive molecules, and precursors for agrochemicals. riverlandtrading.comgoogle.comupl-ltd.com
Synthesis of Diverse Organophosphorus Compounds
The reactivity of dimethyl phosphite's P-H bond is central to its role in synthesizing a variety of organophosphorus compounds. wikipedia.org It is a key starting material for producing phosphonate (B1237965) esters, which are valuable in many chemical processes. vinuthana.com A significant reaction is the Michaelis-Arbuzov reaction, where dimethyl phosphite (B83602) reacts with alkyl halides to form phosphonates. For instance, it can be used to synthesize dimethyl methylphosphonate (B1257008). wikipedia.orggoogle.com
Furthermore, dimethyl phosphite is instrumental in the Pudovik reaction, which involves the addition of the P-H bond across a carbon-carbon double or triple bond, or to an imine. This reaction is widely used to create α-hydroxyphosphonates and α-aminophosphonates, which are important classes of organophosphorus compounds with potential biological activities. mdpi.com Recent research has also demonstrated the electrosynthesis of dimethyl phosphite itself from inorganic phosphorus sources, offering a potentially greener alternative to traditional production methods that rely on toxic and energy-intensive reagents like white phosphorus or phosphorus trichloride (B1173362). rsc.orgrsc.org
The versatility of dimethyl phosphite extends to its use in creating phosphorus-containing heterocycles and other complex molecular architectures. Its ability to participate in various coupling reactions, often catalyzed by transition metals, further expands the scope of organophosphorus compounds that can be synthesized. riverlandtrading.comnih.gov
Building Block for Bioactive Molecules and Pharmaceutical Precursors
In the realm of medicinal chemistry and drug discovery, dimethyl phosphite serves as a critical building block for the synthesis of bioactive molecules and pharmaceutical precursors. vinuthana.comriverlandtrading.com The introduction of a phosphonate group can significantly alter the biological properties of a molecule, often enhancing its efficacy or modifying its pharmacokinetic profile. riverlandtrading.com
Phosphonates are known to be structural mimics of phosphates and carboxylates, allowing them to interact with biological targets such as enzymes. This has led to the development of phosphonate-containing compounds with a range of therapeutic applications.
Dimethyl phosphite is a key precursor in the synthesis of various pharmaceutical intermediates. vinuthana.com For example, it is used in the synthesis of α-aminophosphonates, which are analogues of α-amino acids and have shown a wide range of biological activities, including as enzyme inhibitors, antibiotics, and antiviral agents. The Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde or ketone, an amine, and a dialkyl phosphite like dimethyl phosphite, is a cornerstone of this synthetic strategy. researchgate.net
The following table provides examples of bioactive molecules and pharmaceutical precursors synthesized using dimethyl phosphite.
| Bioactive Molecule/Precursor Class | Synthetic Reaction Involving Dimethyl Phosphite | Reference |
| α-Hydroxyphosphonates | Pudovik reaction with aldehydes or ketones | mdpi.com |
| α-Aminophosphonates | Kabachnik-Fields reaction with an amine and a carbonyl compound | researchgate.net |
| Phosphonate-containing heterocycles | Cyclization reactions | mdpi.com |
| Prostaglandin analogues | Multi-step synthesis utilizing phosphonate building blocks | researchgate.net |
Precursors for Herbicides and Pesticides (Chemical Synthesis Aspects)
Dimethyl phosphite is a fundamental raw material in the agrochemical industry, serving as a key precursor for the synthesis of various herbicides and pesticides. vinuthana.comriverlandtrading.comgoogle.com One of the most prominent examples is its role in the production of glyphosate (B1671968), a broad-spectrum systemic herbicide. google.comgloballcadataaccess.org The synthesis of glyphosate often involves a process that starts with the production of dimethyl phosphite. globallcadataaccess.org
Beyond glyphosate, dimethyl phosphite is a precursor to a range of other organophosphorus pesticides, including insecticides like Trichlorfon (B7771407) and Omethoate. google.com The synthesis of these compounds typically involves the reaction of dimethyl phosphite with other chemical intermediates to introduce the desired phosphonate functionality, which is often responsible for the pesticidal activity. google.comnih.gov
The chemical reactions employed in the synthesis of these agrochemicals from dimethyl phosphite are varied but often leverage the reactivity of the P-H bond. These can include addition reactions, substitution reactions, and condensations. The choice of reaction pathway depends on the specific structure of the target pesticide.
Materials Science and Polymer Chemistry
The unique properties imparted by the phosphorus atom make dimethyl phosphite a valuable monomer and synthetic intermediate in materials science and polymer chemistry. Its incorporation into polymers can significantly enhance properties such as flame retardancy and thermal stability. riverlandtrading.com
Synthesis of Flame Retardant Compounds and Polymers
A significant application of dimethyl phosphite in materials science is in the synthesis of flame retardant compounds and polymers. riverlandtrading.comgoogle.comupl-ltd.commdpi.com Phosphorus-based flame retardants are considered more environmentally friendly alternatives to halogenated flame retardants. When polymers containing phosphorus burn, they can form a protective char layer that insulates the underlying material from heat and oxygen, thus inhibiting the combustion process. researchgate.net
Dimethyl phosphite can be used to synthesize various flame-retardant additives that are then blended with polymers. riverlandtrading.com It can also be incorporated directly into the polymer backbone as a reactive monomer. mdpi.com For example, it can be used as a chain transfer agent in the radical polymerization of other monomers to control the molecular weight and introduce phosphorus-containing end groups. mdpi.com
Research has shown that the introduction of even small amounts of phosphorus from dimethyl phosphite derivatives can significantly improve the flame retardancy of materials like polyurethane foams and epoxy resins. researchgate.netmdpi.com The limiting oxygen index (LOI), a measure of the minimum oxygen concentration required to support combustion, is often increased in polymers containing these phosphorus-based flame retardants. researchgate.netmdpi.com
The following table summarizes the impact of dimethyl phosphite-derived flame retardants on the flammability of different polymers.
| Polymer | Flame Retardant Derived from Dimethyl Phosphite | Effect on Flammability | Reference |
| Polyurethane (PU) foam | Dimethylpropyl phosphonate | Increased LOI | mdpi.com |
| Epoxy Resin | DPN (a phosphonate) | Achieved UL-94 V-0 rating, increased LOI | researchgate.net |
| Poly(lactic acid) (PLA) | DOPO-containing flame retardants | Achieved UL-94 V-0 rating, increased LOI | nii.ac.jp |
Polymer Synthesis and Modification (e.g., Polyphosphonates)
Dimethyl phosphite is a key monomer in the synthesis of polyphosphonates, a class of polymers that contain phosphonate ester groups in their backbone. These polymers exhibit a range of desirable properties, including inherent flame retardancy, good thermal stability, and, in some cases, biocompatibility. researchgate.net
Polyphosphonates can be synthesized through various polymerization techniques, including polycondensation and ring-opening polymerization. In polycondensation, dimethyl phosphite can be reacted with diols and a catalyst to form the polymer chain.
The properties of polyphosphonates can be tailored by varying the structure of the diol or by copolymerizing with other monomers. This allows for the creation of materials with a wide range of mechanical and thermal properties. The presence of the phosphonate group not only contributes to flame retardancy but can also improve adhesion and other surface properties. researchgate.net
Beyond the synthesis of homopolymers, dimethyl phosphite and its derivatives can be used to modify existing polymers. By grafting phosphonate-containing groups onto the surface or into the bulk of a polymer, its properties can be significantly altered. This approach is used to enhance flame retardancy, improve compatibility in polymer blends, and introduce new functionalities.
Applications as Additives (e.g., Lubricants, Adhesives, Stabilizers)
Dimethyl phosphite is utilized as an additive in various industrial applications, including lubricants, adhesives, and stabilizers. nih.govupl-ltd.com Its effectiveness as a lubricant additive is a key application. nih.govgoogle.com Organophosphites, such as dimethyl phosphite, are recognized for their performance as antioxidants in oils. While elemental phosphorus can reduce sludge formation, it can also be corrosive to nonferrous metals. Therefore, oil-soluble organic phosphorus compounds are preferred. psgraw.com
In the realm of adhesives, dimethyl phosphite is used as a component in their formulation. nih.govupl-ltd.com It also serves as a stabilizer in materials like oil and plaster. nih.gov In the plastics industry, organic phosphites are employed as stabilizers to prevent the degradation of polymers. google.com These stabilizers are crucial for preserving the integrity of the polymer during processing and use. google.comlife-trialkyl.eu For instance, many commercial phosphite stabilizers are based on alkylphenols, such as tris(nonylphenyl) phosphite (TNPP) and tris(2,4-di-t-butylphenyl) phosphite. googleapis.com However, there is a growing interest in developing alkylphenol-free liquid polymeric phosphites due to environmental considerations. google.comgoogleapis.com
The function of phosphite stabilizers is to protect polymers from oxidative, thermal, or actinic degradation. google.com They are often used in conjunction with primary antioxidants like hindered phenolics to enhance the stability of polyolefins. life-trialkyl.eu The hydrolytic stability of phosphites is a critical property, as their degradation can lead to issues like the formation of "black specks" during extrusion. life-trialkyl.eu
Coordination Chemistry and Catalysis
The role of dimethyl phosphite and its derivatives in coordination chemistry and catalysis is a significant area of academic and industrial research. This includes their use in ligand design, complexation with transition metals, and applications in both homogeneous and heterogeneous catalysis.
Ligand Design and Complexation with Transition Metals
The design of phosphorus-containing ligands is a cornerstone of homogeneous catalysis research. doaj.org The photophysical and photochemical properties of transition metal complexes can be finely tuned by the selection of the metal, its oxidation state, and the nature of the coordinating ligands. nih.gov Phosphine-functionalized ligands, for example, are synthesized and studied for their utility in transition metal chemistry. mdpi.com
The synthesis of transition metal complexes often involves reacting a metal precursor with a stoichiometric amount of a phosphine (B1218219) ligand. nih.gov For instance, new phosphine-functionalized derivatives can be used as ligands to create complexes with metals like gold and palladium. mdpi.com The design of these ligands is crucial as it influences the properties and reactivity of the resulting metal complex. nih.gov
Homogeneous and Heterogeneous Catalysis Using Dimethyl Phosphite Derivatives
Catalysts are broadly classified as either homogeneous or heterogeneous. youtube.com Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. youtube.comyoutube.com This type of catalysis is often used for producing complex molecules like pharmaceuticals due to its high selectivity under mild conditions. youtube.com An example of homogeneous catalysis is the use of an iron(II) catalyst in the reaction between iodide and thiosulfate (B1220275) ions, where both the catalyst and reactants are in an aqueous phase. youtube.com
Heterogeneous catalysts, on the other hand, are in a different phase from the reactants, such as a solid catalyst with liquid or gaseous reactants. youtube.comyoutube.com This is the most common type of catalysis in the chemical industry, accounting for up to 90% of products. youtube.com A key advantage of heterogeneous catalysis is the ease of separating the catalyst from the products. youtube.com The process typically involves the adsorption of reactants onto the catalyst's surface, a chemical reaction, and then the desorption of the products. youtube.com Nanoparticles are being explored as a new frontier in heterogeneous catalysis, aiming to combine the advantages of both homogeneous and heterogeneous systems. nih.gov
Derivatives of dimethyl phosphite can be used in both types of catalytic systems. The development of catalysts that can bridge the gap between homogeneous and heterogeneous catalysis is an active area of research. nih.gov For instance, methods are being developed to apply heterogeneous catalysts to reactions that were traditionally only possible through homogeneous catalysis. nih.gov
Ligand Exchange Dynamics in Metal Complexes
Ligand exchange is a fundamental process in the chemistry of metal complexes, where one ligand is replaced by another. nih.govmit.edu This dynamic process is crucial in catalysis and other areas of chemistry. rsc.orgarxiv.org The rate and mechanism of ligand exchange can vary significantly depending on the metal ion and the ligands involved. chemrxiv.org
The study of ligand exchange dynamics provides insights into the stability and reactivity of metal complexes. arxiv.org For example, the exchange of a 4-(dimethylamino)pyridine ligand on a dimethyl-thio-phosphonium cation with trimethylphosphine (B1194731) highlights the coordinative nature of the bonds involved. nih.gov Machine learning potentials are now being used to model and simulate these complex exchange processes in solution, offering a computationally efficient way to study the structural changes and free energy barriers associated with ligand exchange. rsc.orgchemrxiv.org This approach is paving the way for the design of more complex and efficient metal complexes for various applications. rsc.org
Environmental Research and Remediation
Dimethyl phosphite also plays a role in environmental research, particularly in the context of highly toxic organophosphorus compounds.
Use as a Simulant for Organophosphorus Chemical Warfare Agents
Due to its structural similarities to highly toxic organophosphorus chemical warfare agents (CWAs) like sarin (B92409), but with significantly lower toxicity, dimethyl methylphosphonate (DMMP), a related compound, is often used as a simulant in research. mdpi.com This allows for the safe study of detection and decomposition methods for these hazardous substances. nih.gov The poisoning mechanism of organophosphorus compounds involves the inhibition of the enzyme acetylcholinesterase. mdpi.com
Research focuses on the catalytic oxidation and decomposition of these agents and their simulants. mdpi.com Metal oxides are widely studied for their ability to break the P-OCH3 bond in compounds like DMMP. mdpi.com The use of simulants like DMMP is crucial for developing effective countermeasures and remediation strategies for CWA contamination without the risks associated with handling the actual agents. nih.govrsc.org
Studies on Abiotic and Biotic Degradation in Environmental Matrices
The environmental fate of dimethyl phosphite (DMP), also known as dimethyl hydrogen phosphite (DMHP), is dictated by both non-biological (abiotic) and biological (biotic) degradation processes. Research into these pathways is crucial for understanding its persistence, transformation, and ultimate impact on various environmental compartments, such as soil and water.
Abiotic Degradation
The primary abiotic degradation process for dimethyl phosphite in environmental matrices is hydrolysis, with photolysis also contributing under certain conditions.
Hydrolysis
Hydrolysis is the most significant abiotic pathway for the degradation of dimethyl phosphite in water. oecd.org The stability of DMP in aqueous solutions is highly dependent on the pH of the medium. oecd.orgnih.gov The degradation proceeds via a stepwise removal of its two methyl groups. The process initially yields monomethyl hydrogen phosphite (MMP) and methanol (B129727), followed by the further hydrolysis of MMP to phosphorous acid and another molecule of methanol. oecd.orgnih.govnih.gov
Studies have shown that hydrolysis is slow under acidic conditions but accelerates rapidly as the pH becomes neutral and then alkaline. oecd.org For instance, at a pH of 4, the experimentally determined half-life is approximately 470 hours. This decreases dramatically to about 3 hours at a neutral pH of 7 and less than 0.3 hours at a pH of 9. oecd.org In one study under simulated physiological conditions (0.1M phosphate (B84403) buffer, pH 7.4, 37°C), DMHP was stable for 3.6 hours, after which it degraded with a half-life of 2.4 hours. nih.govresearchgate.net This stability period and half-life were observed to increase at lower temperatures, lower concentrations, and in slightly more alkaline conditions (pH 8). nih.govresearchgate.net
The degradation process continues until only about 10-20% of the original concentration remains, at which point further decomposition becomes minimal. nih.govresearchgate.net The hydrolysis of the intermediate product, monomethyl phosphonate, occurs more slowly than the parent compound. oecd.org
Interactive Data Table: Hydrolysis Half-Life of Dimethyl Phosphite
| pH | Half-Life (t½) | Conditions |
| 4 | ~470 hours | Aqueous solution |
| 7 | ~3 hours | Aqueous solution |
| 7.4 | 2.4 hours | 0.1M phosphate buffer, 37°C (after a 3.6h stability period) |
| 9 | < 0.3 hours | Aqueous solution |
This table summarizes the effect of pH on the rate of hydrolysis of dimethyl phosphite.
Interactive Data Table: Abiotic Degradation Products of Dimethyl Phosphite
| Degradation Process | Intermediate Products | Final Products |
| Hydrolysis | Monomethyl hydrogen phosphite (MMP) | Phosphorous acid, Methanol |
This table outlines the identified products from the abiotic degradation of dimethyl phosphite.
Photodegradation
Photodegradation is another potential pathway for the breakdown of dimethyl phosphite in the environment. While direct studies on DMP may be limited, research on analogous organophosphorus compounds provides insight. The degradation of diethyl phosphonate in water when exposed to UV light suggests that DMP could also be degraded by photooxidation. oecd.org Further research on trimethyl phosphate (TMP) on hematite (B75146) and goethite nanoparticles demonstrated that simulated solar light can mediate degradation, with the first step being the displacement of a methoxy (B1213986) group to yield adsorbed dimethyl phosphate (DMP). acs.org This suggests that sunlight can initiate the breakdown of similar, more complex phosphonate esters, leading to DMP as an intermediate which would then be subject to further degradation. acs.org Studies have also investigated the photocatalytic decomposition of dimethyl methylphosphonate (DMMP), a related compound, on titanium dioxide (TiO₂) surfaces, which results in intermediates like methylphosphonic acid and final products including carbon dioxide and phosphate. nsf.gov
Biotic Degradation
The biodegradation of dimethyl phosphite is closely linked to its initial hydrolysis. While the compound itself is not considered readily biodegradable, its breakdown products are susceptible to microbial action. oecd.org
In a standard 28-day test, dimethyl phosphite demonstrated approximately 50% degradation, leading to its classification as "not readily biodegradable". oecd.org The rate-determining factor for its biodegradation is the initial hydrolysis to monomethyl phosphonate and methanol. oecd.org Methanol, a primary hydrolysis product, is known to be readily biodegradable. oecd.org
Microbial degradation of organophosphorus compounds, in general, involves hydrolysis of the P-O-alkyl bonds, which is a significant detoxification step. oup.comoup.com Various bacterial species have been identified that can degrade a wide range of organophosphorus compounds, often utilizing them as a source of phosphorus, particularly in phosphate-limited environments. oup.comnih.govmsu.ru These microorganisms produce enzymes such as phosphomonoesterases and phosphodiesterases that can hydrolyze phosphate esters. oup.comoup.com Although dimethyl phosphite is technically a phosphonate, its P-O-C ester linkages are vulnerable to such hydrolytic enzymes. oup.com The primary metabolic pathway observed in rodents, for instance, is the demethylation to monomethyl hydrogen phosphite (MMP), which is then eliminated. oecd.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The industrial production of dimethyl phosphite (B83602) typically involves the reaction of phosphorus trichloride (B1173362) with methanol (B129727) or sodium methoxide (B1231860) in a closed system. oecd.orgepa.gov While effective, this method presents opportunities for greener and more sustainable alternatives. Future research is poised to focus on several innovative synthetic strategies:
Electrochemical Synthesis: An emerging and promising approach involves the electrosynthesis of dimethyl phosphite through the oxidative coupling of an inorganic phosphorus source, such as H₃PO₂, with methanol. rsc.org This method has demonstrated high faradaic efficiencies, nearing 100%, indicating that most of the electrical energy is directed toward the desired reaction. rsc.org Further research will likely focus on optimizing reaction conditions and scaling up this process for industrial viability.
Biocatalysis: The use of enzymes as catalysts in chemical synthesis offers numerous advantages, including mild reaction conditions and high selectivity. researchgate.net Lipase-catalyzed reactions, such as the Kabachnik-Fields reaction, have shown success in producing α-aminophosphonates, which are derivatives of dimethyl phosphite, with high yields. researchgate.net Future investigations could explore a broader range of enzymes and reaction conditions to synthesize dimethyl phosphite and its derivatives more sustainably.
Alternative Reagents and Catalysts: Research into new catalytic methods using environmentally benign catalysts, such as Zn(II), is underway. rsc.org These methods aim to replace stoichiometric activation of phosphonylating reagents with more efficient catalytic processes. rsc.org The development of these systems could lead to the synthesis of a wide variety of phosphite diesters under mild conditions with minimal byproducts. rsc.org
Design of Advanced Catalytic Systems for High Selectivity
Achieving high selectivity in the synthesis of dimethyl phosphite and its derivatives is crucial for maximizing yield and minimizing purification costs. The design of advanced catalytic systems is a key area of future research.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a porous structure that can be tailored for specific catalytic applications. acs.org Zr- and Hf-based UiO-66 MOFs have been studied for the hydrolysis of dimethyl phosphite, a simulant for chemical warfare agents. acs.org Research indicates that engineering defects, such as missing linkers and clusters, within the MOF structure can enhance catalytic activity. acs.org Future work will likely involve the design of new MOFs with optimized pore sizes and active sites for various reactions involving dimethyl phosphite.
Core-Shell Nanofiber Catalysts: Advanced techniques like coaxial electrospinning are being used to create catalysts with complex architectures, such as core-shell nanofibers. rsc.org These structures can enhance catalytic efficiency by optimizing electronic coupling and providing a conductive, porous framework. rsc.org The application of such catalyst designs to reactions involving dimethyl phosphite could lead to significant improvements in reaction rates and selectivity.
Multifunctional Catalysts: The development of catalysts that can perform multiple functions in a single step is a growing area of interest. For example, CuO/CeO₂ catalysts have been shown to be effective in the oxidative decomposition of dimethyl methylphosphonate (B1257008) (DMMP), a sarin (B92409) simulant. mdpi.com These catalysts exhibit a strong interaction between the copper and cerium components, leading to enhanced catalytic performance. mdpi.com Future research could explore similar multifunctional catalysts for the synthesis and transformation of dimethyl phosphite.
Synergistic Integration of Experimental and Computational Methodologies
The combination of experimental research with computational modeling offers a powerful approach to understanding and optimizing chemical processes.
Density Functional Theory (DFT) Calculations: DFT is a computational method used to study the electronic structure of molecules. It has been employed to analyze the vibrational modes of dimethyl phosphite and its hydrolysis products, providing insights into the reaction mechanism. acs.org The integration of DFT calculations with experimental techniques like Raman and infrared spectroscopy can help to identify reaction intermediates and transition states, leading to a more complete understanding of the catalytic process. acs.org
Metabolic Modeling: In the realm of biotechnology, computational models are used to understand and engineer metabolic pathways for the production of valuable chemicals. nih.gov An integrated experimental and computational approach has been used to identify strategies for the overproduction of polyhydroxybutyrate (B1163853) (PHB), a bioplastic. nih.gov Similar approaches could be applied to engineer microorganisms for the biosynthesis of dimethyl phosphite or its derivatives.
Predictive Modeling for Material Design: Computational tools can be used to predict the properties of new materials before they are synthesized in the lab. This can accelerate the discovery and development of novel functional materials derived from dimethyl phosphite. By simulating the interactions between dimethyl phosphite and other molecules, researchers can design materials with specific properties for applications in catalysis, materials science, and more.
Exploration of New Functional Materials and Advanced Applications
The unique chemical properties of dimethyl phosphite make it a versatile building block for the creation of new functional materials with a wide range of applications.
Phosphorus-Containing Polymers: Dimethyl phosphite is used in the synthesis of phosphorus-containing polymers. ontosight.ai These materials can exhibit a variety of useful properties, including flame retardancy and thermal stability. Future research will likely focus on developing new polymers with tailored properties for specific applications.
Metal Phosphonates: The reaction of phosphonic acids, which can be derived from dimethyl phosphite, with metal ions leads to the formation of metal phosphonates. acs.org These hybrid materials have diverse structures and can exhibit novel functionalities that are not present in their individual components. acs.org They have potential applications in catalysis, energy storage, and life sciences. acs.org
Immobilized Catalysts and Reagents: Dimethyl phosphite and its derivatives can be immobilized on solid supports, such as mesoporous silica, to create heterogeneous catalysts and reagents. mdpi.com This approach offers several advantages, including ease of separation and recycling of the catalyst. Future work will focus on developing stable and efficient immobilized systems for various chemical transformations. mdpi.com
Strategies for Enhanced Environmental Remediation and Detoxification
The widespread use of organophosphorus compounds, including pesticides derived from dimethyl phosphite, has led to concerns about environmental contamination. nih.gov Future research is focused on developing effective strategies for the remediation of contaminated sites and the detoxification of these compounds.
Q & A
Q. What are the common synthetic routes for preparing phosphorous acid, dimethyl ester, and how do reaction conditions influence yield?
this compound (CAS 868-85-9) is typically synthesized via esterification of phosphorous acid with methanol under controlled conditions. Advanced methods involve reactions in anhydrous solvents like tetrahydrofuran (THF) under reflux, as demonstrated in the synthesis of related phosphonate esters . Reaction parameters such as temperature (e.g., reflux at ~66°C for THF), stoichiometry of reagents, and exclusion of moisture are critical to minimize hydrolysis and byproduct formation (e.g., diphenylphosphine or phosphorous acid diamides) . Optimization studies suggest that prolonged reaction times (e.g., 36 hours) may improve conversion rates but require careful monitoring via ³¹P NMR to track intermediates .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
³¹P NMR spectroscopy is indispensable for structural elucidation, as it provides direct insights into phosphorus-containing functional groups. For example, distinct ³¹P NMR signals at δ = 80.4 and −29.4 ppm (coupled via ³JPP = 255 Hz) confirm the presence of P–P bonded intermediates in related phosphonate systems . Complementary techniques include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-HRMS) for purity assessment, as applied to dimethyl esters of natural acids like hibiscus acid . For stability studies, hydrolysis products can be identified using gas chromatography (GC) or ion chromatography .
Advanced Research Questions
Q. How does this compound behave under hydrolytic or oxidative conditions, and what factors govern its stability?
Hydrolysis of this compound is highly pH-dependent. Under acidic conditions (e.g., HCl), the ester undergoes stepwise cleavage to yield phosphorous acid and methanol, as observed in the hydrolysis of nitro-substituted dicarboxylic acid dimethyl esters . Oxidative stability is influenced by substituents; electron-withdrawing groups (e.g., nitro or chloro) enhance resistance to oxidation, whereas electron-donating groups accelerate degradation . Kinetic studies using ³¹P NMR or FTIR can quantify degradation rates, while computational modeling (DFT) may predict reactive intermediates like metaphosphates .
Q. What mechanistic insights exist for the participation of this compound in phosphorylation or transesterification reactions?
this compound acts as a phosphorylating agent in nucleophilic substitution reactions. For instance, in the synthesis of phosphorothioate derivatives, the ester reacts with thiols via a two-step mechanism: initial nucleophilic attack at the phosphorus center, followed by elimination of methanol . Transesterification with alcohols proceeds through a similar pathway, with catalysis by Lewis acids (e.g., BF₃) enhancing reaction rates . Isotopic labeling (¹⁸O or deuterated methanol) can trace reaction pathways, while kinetic isotope effects (KIEs) reveal rate-determining steps .
Q. How can this compound derivatives be tailored for applications in flame-retardant polymers or bioactive compounds?
this compound derivatives are key precursors in flame-retardant polymer composites. For example, incorporation into polyesters or epoxy resins via copolymerization introduces phosphorus moieties that promote char formation during combustion, as seen in studies of isophthalate-based esters . In bioactive contexts, dimethyl esters of phenolic acids (e.g., chebulic acid) exhibit antiproliferative effects, validated via cell viability assays (e.g., CT26 colon cancer cells) and structure-activity relationship (SAR) studies . Functionalization strategies include introducing nitro, amino, or halogen groups to modulate bioactivity or thermal stability .
Methodological Challenges and Data Contradictions
Q. How can researchers resolve discrepancies in reported reaction yields or product distributions for this compound syntheses?
Discrepancies often arise from variations in reagent purity, solvent choice, or moisture control. For example, trace water in THF can hydrolyze intermediates, leading to inconsistent yields of phosphonate esters . Reproducibility is improved by strict adherence to anhydrous protocols and real-time monitoring via ³¹P NMR. Conflicting product ratios (e.g., pentanitro vs. hexanitro derivatives in nitration reactions) may stem from competing reaction pathways, necessitating multivariate optimization (e.g., DoE) to identify dominant factors .
Q. What strategies mitigate challenges in isolating this compound derivatives from complex reaction mixtures?
Separation techniques depend on polarity and solubility differences. For example, hexanitro and pentanitro esters are separable via fractional crystallization from benzene due to divergent solubility profiles . Chromatographic methods (e.g., silica gel chromatography or preparative HPLC) are effective for polar derivatives, while distillation is suitable for volatile esters . Advances in membrane filtration or ionic liquid-based extraction offer greener alternatives for large-scale purification .
Emerging Research Directions
Q. Can this compound serve as a platform for developing novel organocatalysts or ligands in asymmetric synthesis?
Emerging studies highlight its potential as a chiral auxiliary. For instance, VAPOL phosphoric acid derivatives (e.g., (R)-VAPOL phosphate) demonstrate enantioselectivity in catalytic asymmetric reactions . Functionalizing the ester with stereogenic centers or coordinating groups (e.g., biphenanthryl) could enhance catalytic efficiency, as explored in Mannich reactions .
Q. What role does computational chemistry play in predicting the reactivity of this compound in complex systems?
Density functional theory (DFT) simulations predict transition states and activation barriers for ester hydrolysis or phosphorylation, aiding in rational design of stable derivatives . Machine learning models trained on reaction databases (e.g., Reaxys) can optimize synthetic routes or predict byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
